molecular formula C7H9NO2 B6589324 5-methoxy-6-methylpyridin-3-ol CAS No. 1256793-06-2

5-methoxy-6-methylpyridin-3-ol

Cat. No. B6589324
CAS RN: 1256793-06-2
M. Wt: 139.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methoxy-6-methylpyridin-3-ol” is a chemical compound with the molecular formula C7H9NO2 . It is also known as “6-Methoxy-5-Methylpyridin-3-ol” and has a CAS number of 1216253-16-5 .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are highly valuable building blocks in organic synthesis, has been achieved through various methods . One such method involves the palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine . Another approach involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “5-methoxy-6-methylpyridin-3-ol” can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 125.13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methoxy-6-methylpyridin-3-ol” include a boiling point of 346.7±22.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm3, and a molar refractivity of 32.9±0.3 cm3 .

Scientific Research Applications

Antioxidant Activity

“5-methoxy-6-methylpyridin-3-ol” has been studied for its potential antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This compound has been found to exhibit an antioxidant effect on the mitochondrial membranes lipid peroxidation model, better than the natural prototype and 2-ethyl-6-methylpyridin-3-ol with a related structure used in clinical practice .

Radical Scavenging

This compound has also been studied for its radical scavenging properties . Radical scavengers are molecules that can donate an electron to a free radical without becoming destabilized themselves, thereby preventing the free radical from causing damage to the cell.

Research and Development

“5-methoxy-6-methylpyridin-3-ol” is used in the synthesis of other compounds . For example, it is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction .

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxy-6-methylpyridine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for the study of “5-methoxy-6-methylpyridin-3-ol” could involve further exploration of its synthesis, chemical reactions, and potential applications. As this compound is a pyridinylboronic acid derivative, it could be of interest in the field of organic synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-6-methylpyridin-3-ol involves the conversion of 2,6-dimethylpyridine to the desired product through a series of reactions.", "Starting Materials": [ "2,6-dimethylpyridine", "methanol", "sodium hydroxide", "methyl iodide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,6-dimethylpyridine is reacted with methanol and sodium hydroxide to form 5-methoxy-2,6-dimethylpyridine.", "Step 2: 5-methoxy-2,6-dimethylpyridine is reacted with methyl iodide to form 5-methoxy-2,6-dimethyl-4-iodopyridine.", "Step 3: 5-methoxy-2,6-dimethyl-4-iodopyridine is reacted with hydrochloric acid to form 5-methoxy-2,6-dimethyl-4-chloropyridine.", "Step 4: 5-methoxy-2,6-dimethyl-4-chloropyridine is reacted with sodium bicarbonate and water to form 5-methoxy-6-methylpyridin-3-ol.", "Step 5: The product is purified through recrystallization or column chromatography." ] }

CAS RN

1256793-06-2

Product Name

5-methoxy-6-methylpyridin-3-ol

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.